5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide
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Overview
Description
5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . This particular compound is characterized by the presence of a chloro group and a 2-methylbenzyl group attached to the pyrazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with 2-methylbenzylamine. The process begins with the conversion of 5-chloropyrazine-2-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in toluene under reflux conditions . The resulting acyl chloride is then reacted with 2-methylbenzylamine in the presence of triethylamine (TEA) in acetone at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the substituents attached to it.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the original compound, with changes in the functional groups attached to the pyrazine ring.
Scientific Research Applications
5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes essential for the survival and proliferation of microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An antitubercular agent with a similar pyrazine core structure.
N-Benzylpyrazine-2-carboxamide Derivatives: Compounds with similar structural features but different substituents, exhibiting diverse biological activities.
Uniqueness
5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide is unique due to the presence of both the chloro and 2-methylbenzyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C13H12ClN3O |
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Molecular Weight |
261.70 g/mol |
IUPAC Name |
5-chloro-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12ClN3O/c1-9-4-2-3-5-10(9)6-17-13(18)11-7-16-12(14)8-15-11/h2-5,7-8H,6H2,1H3,(H,17,18) |
InChI Key |
GZFZQXQYKOQIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CN=C(C=N2)Cl |
Origin of Product |
United States |
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